Cas no 1422252-46-7 (BIX NHE1 inhibitor)

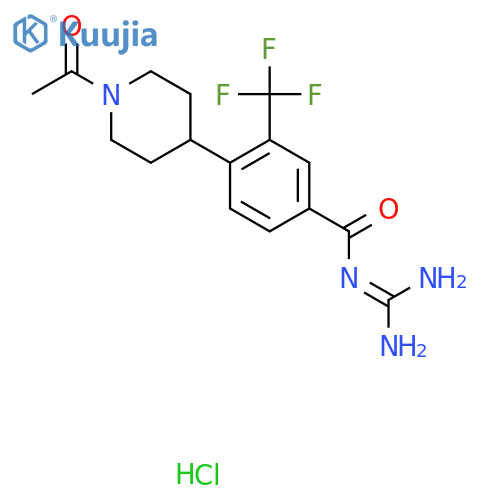

BIX NHE1 inhibitor structure

商品名:BIX NHE1 inhibitor

BIX NHE1 inhibitor 化学的及び物理的性質

名前と識別子

-

- BIX NHE1 inhibitor

- BIX HCl

- N-[4-(1-Acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine hydrochloride

- 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide

- 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide hydrochloride

- 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamide hydrochloride

- BI-9627 hydrochloride

- 4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride

- EX-A4890

- CS-0077566

- MS-26580

- 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamidehydrochloride

- 1422252-46-7

- 1204329-34-9

- F82311

- AKOS027470198

- HY-18071A

- BI-9627 (hydrochloride)

- BIXNHE1Inhibitor

-

- インチ: 1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H

- InChIKey: SLSZLEROFKLICF-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(C1C=C(C(/N=C(\N)/N)=O)C=CC=1C1CCN(C(C)=O)CC1)(F)F

計算された属性

- せいみつぶんしりょう: 392.1226881g/mol

- どういたいしつりょう: 392.1226881g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 538

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

BIX NHE1 inhibitor 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01E2I3-100mg |

BIXNHE1Inhibitor |

1422252-46-7 | 98% | 100mg |

$838.00 | 2024-06-20 | |

| 1PlusChem | 1P01E2I3-25mg |

BIXNHE1Inhibitor |

1422252-46-7 | 98% | 25mg |

$324.00 | 2024-06-20 | |

| 1PlusChem | 1P01E2I3-10mg |

BIXNHE1Inhibitor |

1422252-46-7 | 98% | 10mg |

$180.00 | 2024-06-20 | |

| TRC | B591750-250mg |

BIX NHE1 Inhibitor |

1422252-46-7 | 250mg |

$ 9200.00 | 2023-09-08 | ||

| TRC | B591750-25mg |

BIX NHE1 Inhibitor |

1422252-46-7 | 25mg |

$ 839.00 | 2023-04-18 | ||

| ChemScence | CS-0077566-50mg |

BI-9627 hydrochloride |

1422252-46-7 | 98.47% | 50mg |

$450.0 | 2022-04-27 | |

| TRC | B591750-50mg |

BIX NHE1 Inhibitor |

1422252-46-7 | 50mg |

$ 1447.00 | 2023-04-18 | ||

| ChemScence | CS-0077566-100mg |

BI-9627 hydrochloride |

1422252-46-7 | 98.47% | 100mg |

$700.0 | 2022-04-27 | |

| TRC | B591750-5mg |

BIX NHE1 Inhibitor |

1422252-46-7 | 5mg |

$ 184.00 | 2023-04-18 | ||

| TRC | B591750-200mg |

BIX NHE1 Inhibitor |

1422252-46-7 | 200mg |

$ 1705.00 | 2022-01-11 |

BIX NHE1 inhibitor 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1422252-46-7 (BIX NHE1 inhibitor) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

atkchemica

(CAS:1422252-46-7)BIX NHE1 inhibitor

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1422252-46-7)BIX NHE1 inhibitor

清らかである:99%/99%/99%/99%

はかる:10mg/25mg/50mg/100mg

価格 ($):180/360/624/969